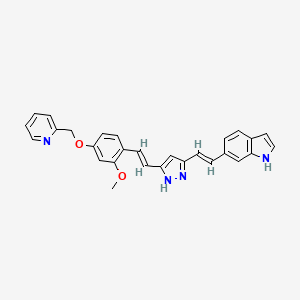

6-((E)-2-(5-((E)-2-methoxy-4-(pyridin-2-ylmethoxy)styryl)-1H-pyrazol-3-yl)vinyl)-1H-indole

Übersicht

Beschreibung

PE859 is a potent inhibitor of both tau and Aβ aggregation with IC50 values of 0.66 and 1.2 μM, respectively. PE859 inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8. PE859 reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo.

Wissenschaftliche Forschungsanwendungen

Tau Aggregation Inhibition

PE859 has been identified as a novel tau aggregation inhibitor . Tauopathies are neurodegenerative diseases where the neural microtubule-associated protein tau (MAPT) is abnormally aggregated, forming neurofibrillary tangles . PE859 has shown to significantly reduce sarkosyl-insoluble aggregated tau .

Prevention of Neural Dysfunction

PE859 has demonstrated potential in preventing the onset and progression of neural dysfunction . In studies involving JNPL3 P301L-mutated human tau transgenic mice, oral administration of PE859 prevented the onset and progression of motor dysfunction .

Alzheimer’s Disease Treatment

PE859 has shown promise in the treatment of Alzheimer’s disease (AD). AD is characterized by the aggregation of amyloid-β (Aβ) and tau proteins . PE859, a novel curcumin derivative, has been found to inhibit both Aβ and tau aggregation .

Protection Against Aβ-induced Cytotoxicity

In vitro studies have shown that PE859 can protect cultured cells from Aβ-induced cytotoxicity . This suggests potential applications in therapies for diseases characterized by Aβ toxicity.

Amelioration of Cognitive Dysfunction

PE859 has been found to ameliorate cognitive dysfunction . In studies involving senescence-accelerated mouse prone 8 (SAMP8), PE859 reduced cognitive dysfunction and decreased the amount of aggregated Aβ and tau in the brain .

Potential Use in Other Tauopathies

Given its ability to inhibit tau aggregation and protect against neural dysfunction, PE859 may have potential applications in the treatment of other tauopathies beyond Alzheimer’s disease .

Wirkmechanismus

Target of Action

PE859 primarily targets tau proteins and Amyloid-beta (Aβ) . These proteins play a crucial role in neurodegenerative diseases, where tau proteins form neurofibrillary tangles and Aβ aggregates, leading to conditions such as Alzheimer’s disease .

Mode of Action

PE859 acts as a potent inhibitor of both tau and Aβ aggregation . It interferes with the aggregation process, thereby preventing the formation of neurofibrillary tangles and Aβ plaques . This inhibition is key to its therapeutic potential in treating tauopathies .

Biochemical Pathways

The primary biochemical pathway affected by PE859 is the aggregation of tau proteins and Aβ. By inhibiting this process, PE859 disrupts the pathological cascade that leads to the formation of neurofibrillary tangles and Aβ plaques . This disruption can prevent the onset and progression of neurodegenerative diseases .

Result of Action

The administration of PE859 results in a significant reduction of aggregated tau and Aβ in the central nervous system . This leads to the prevention of onset and progression of motor dysfunction in tau transgenic mice . These results suggest that PE859 could be a promising therapeutic agent for the treatment of tauopathies .

Eigenschaften

IUPAC Name |

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBZHNVCLPHAKA-NSJFVGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((E)-2-(5-((E)-2-methoxy-4-(pyridin-2-ylmethoxy)styryl)-1H-pyrazol-3-yl)vinyl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of PE859 in Alzheimer's disease?

A1: PE859 exerts its therapeutic effect by targeting both amyloid-β (Aβ) and tau proteins, two key players in the pathogenesis of Alzheimer's disease.

- Inhibition of Aβ aggregation: PE859 effectively inhibits the aggregation of Aβ peptides, preventing the formation of toxic Aβ plaques. [] This protective effect was observed both in vitro and in vivo, highlighting its potential as a disease-modifying agent.

- Inhibition of Tau aggregation: PE859 also demonstrates inhibitory activity against tau aggregation. [] By reducing the formation of neurofibrillary tangles composed of aggregated tau, PE859 may help to preserve neuronal function and slow disease progression.

Q2: What are the key findings from in vivo studies on PE859?

A2: In vivo studies using a mouse model of Alzheimer's disease (SAMP8 mice) have demonstrated the promising therapeutic potential of PE859:

- Cognitive improvement: Oral administration of PE859 resulted in significant amelioration of cognitive dysfunction in SAMP8 mice, suggesting its ability to improve cognitive performance in an Alzheimer's disease model. []

- Reduction of Aβ and tau aggregates: Treatment with PE859 led to a reduction in the accumulation of both Aβ and tau aggregates in the brains of SAMP8 mice. [, ] This finding supports the dual-targeting mechanism of action of PE859 and its potential to address multiple pathological aspects of the disease.

- Prevention of motor dysfunction: In a different mouse model (JNPL3 P301L-mutated human tau transgenic mice), PE859 successfully prevented the onset and progression of motor dysfunction, further highlighting its potential to target tau pathology. []

Q3: How does the structure of PE859 contribute to its activity?

A3: While specific structure-activity relationship (SAR) studies on PE859 have not been extensively published, its structural similarity to curcumin provides some insights:

- Curcumin scaffold: PE859 retains the core structure of curcumin, a natural compound with known anti-amyloidogenic properties. [] This suggests that the core structure might be essential for interacting with Aβ and tau.

- Modifications for improved activity: PE859 features structural modifications compared to curcumin, potentially contributing to its enhanced activity and bioavailability. [] Further research is needed to elucidate the specific structural features responsible for its improved profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)